molecular formula C34H22 B047626 9,10-Di(naphthalen-2-yl)anthracene CAS No. 122648-99-1

9,10-Di(naphthalen-2-yl)anthracene

Cat. No.: B047626
CAS No.: 122648-99-1
M. Wt: 430.5 g/mol
InChI Key: VIZUPBYFLORCRA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Di(naphthalen-2-yl)anthracene typically involves the use of aromatic nucleophilic substitution reactions. One common method is to start with anthracene and introduce naphthyl groups at the 9 and 10 positions through chemical reactions under specific conditions . The Suzuki reaction, Wittig reaction, and Heck reaction are commonly employed to synthesize this compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactions using similar synthetic routes. The reactions are optimized for higher yields and purity, ensuring the compound meets the required standards for its applications in OLEDs and other electronic devices.

Chemical Reactions Analysis

Types of Reactions

9,10-Di(naphthalen-2-yl)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various functionalized anthracene derivatives .

Scientific Research Applications

9,10-Di(naphthalen-2-yl)anthracene has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9,10-Di(naphthalen-2-yl)anthracene stands out due to its high thermal stability, wide energy band gap, and excellent luminescent properties. These characteristics make it a superior choice for use in blue OLEDs and other advanced electronic applications .

Properties

IUPAC Name

9,10-dinaphthalen-2-ylanthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H22/c1-3-11-25-21-27(19-17-23(25)9-1)33-29-13-5-7-15-31(29)34(32-16-8-6-14-30(32)33)28-20-18-24-10-2-4-12-26(24)22-28/h1-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZUPBYFLORCRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC7=CC=CC=C7C=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619329
Record name 9,10-Di(naphthalen-2-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122648-99-1
Record name 9,10-Di(naphthalen-2-yl)anthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-Di(2-naphthyl)anthracene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes ADN derivatives suitable for use in organic light-emitting diodes (OLEDs)?

A1: ADN derivatives are promising blue fluorescent emissive materials for OLEDs due to their favorable optical properties. Research has shown that modifying the ADN core structure by introducing various aromatic groups at specific positions can fine-tune the emission color and enhance device efficiency . For instance, a device utilizing an ADN derivative with an octyl chain substitution (OCADN) exhibited efficient sky-blue emission with a current efficiency of 2.25 cd A-1 .

Q2: How does the alkyl group at the 2-position of ADN affect its performance in solution-processed OLEDs?

A2: The presence of alkyl groups, such as methyl or tert-butyl, at the 2-position of ADN significantly influences its film-forming properties in solution processing. Studies comparing ADN, 2-Methyl-9,10-di-naphthalen-2-yl-anthracene (MADN), and 2-tert-butyl-9,10-di-naphthalen-2-yl-anthracene (TBADN) revealed that while the alkylated derivatives formed amorphous films suitable for light emission, unsubstituted ADN exhibited crystallinity, leading to increased leakage current and diminished device performance .

Q3: Can ADN be formulated into nanoparticles for biological applications?

A3: Yes, a study demonstrated the fabrication of water-dispersible and highly luminescent nanoparticles using the ADN derivative TBADN . These nanoparticles, surface-modified with an amphiphilic polymer, exhibited high dye-loading capacity and impressive brightness, surpassing that of some quantum dots. Furthermore, the researchers successfully conjugated folic acid to these nanoparticles, highlighting their potential for targeted cell imaging applications .

Q4: How does the choice of alkali metal alkylcarboxylate impact the performance of ADN-based OLEDs?

A4: The choice of alkali metal alkylcarboxylate as an electron injection material in ADN-based OLEDs significantly affects device performance. Studies have shown that while devices with cesium salts like (CH3)3CCOOCs maintain consistent performance regardless of the alkyl chain length, using rubidium or cesium salts becomes crucial for efficient electron injection when incorporating certain electron transport layers like 2-methyl-9,10-di(naphthalen-2-yl)anthracene (m-ADN) .

Q5: Are there any environmental concerns associated with ADN and its derivatives?

A5: While the provided research doesn't specifically address the environmental impact of ADN and its derivatives, it is crucial to consider potential ecotoxicological effects and explore strategies for responsible waste management and recycling. Further research is needed to assess the long-term environmental consequences and develop sustainable practices for the synthesis, application, and disposal of these compounds.

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